1-(3-羟基喹啉-7-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

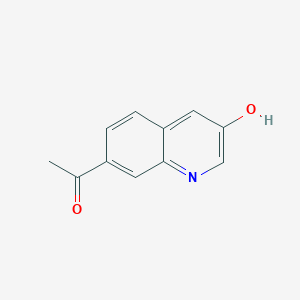

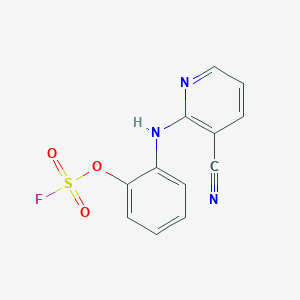

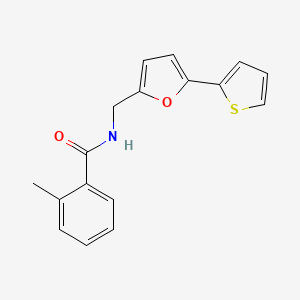

“1-(3-Hydroxyquinolin-7-yl)ethanone” is a compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It’s a derivative of quinoline, a heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including “1-(3-Hydroxyquinolin-7-yl)ethanone”, has been a subject of research due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “1-(3-Hydroxyquinolin-7-yl)ethanone” consists of a quinoline ring attached to an ethanone group . The quinoline ring is a bicyclic compound that contains a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives, including “1-(3-Hydroxyquinolin-7-yl)ethanone”, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Hydroxyquinolin-7-yl)ethanone” include its molecular formula (C11H9NO2), molecular weight (187.19), and its status as a derivative of quinoline .科学研究应用

药物化学与药物开发

8-羟基喹啉衍生物因其广泛的生物活性而备受关注。这些活性包括抗癌、HIV、神经退行性疾病治疗等。对该部分的合成修饰的探索正在大规模进行,以开发针对各种疾病的有效药物。这些衍生物的金属螯合特性使其成为治疗涉及金属离子失调的疾病的有希望的候选物 (Gupta, Luxami, & Paul, 2021).

分析化学

在分析化学领域,8-羟基喹啉等化合物用作溴酸盐滴定的可逆指示剂。它们在滴定 8-羟基喹啉溶液时有效,尽管由于溴和 8-羟基喹啉之间的反应缓慢而存在挑战。此类滴定的方法已经过改进以确保准确性,证明了这些化合物在精确分析程序中的实用性 (Belcher, 1949).

环境科学与有机污染物降解

氧化还原介体与氧化还原酶联合应用为降解工业废水中的有机污染物提供了一种新方法。8-羟基喹啉衍生物通过其氧化还原活性,提高了污染降解底物的效率和范围。这种酶促方法有望修复难降解化合物,为工业污染提供环境友好的解决方案 (Husain & Husain, 2007).

有机化学与分子相互作用

研究附着在 7-羟基喹啉上的溶剂线团簇中的激发态氢原子转移,可以深入了解量子层面的分子相互作用。这项研究阐明了氢原子转移的反应机理和途径,有助于更深入地理解分子动力学和新化学过程的设计 (Manca, Tanner, & Leutwyler, 2005).

作用机制

Target of Action

The primary targets of 1-(3-Hydroxyquinolin-7-yl)ethanone It is known that quinoline derivatives, which include 1-(3-hydroxyquinolin-7-yl)ethanone, have diverse pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial . They have also been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, Parkinson disease, and Alzheimer disease .

Mode of Action

The specific mode of action of 1-(3-Hydroxyquinolin-7-yl)ethanone Quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function

Biochemical Pathways

The exact biochemical pathways affected by 1-(3-Hydroxyquinolin-7-yl)ethanone Quinoline derivatives are known to affect a variety of biochemical pathways, leading to their diverse pharmacological activities

Result of Action

The molecular and cellular effects of 1-(3-Hydroxyquinolin-7-yl)ethanone Given the diverse pharmacological activities of quinoline derivatives, it can be inferred that the compound may have a variety of molecular and cellular effects

属性

IUPAC Name |

1-(3-hydroxyquinolin-7-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)8-2-3-9-4-10(14)6-12-11(9)5-8/h2-6,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKLZBPUICSSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=NC=C(C=C2C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2576794.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)